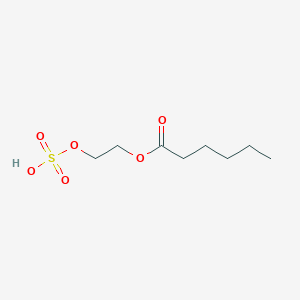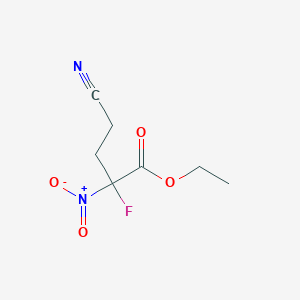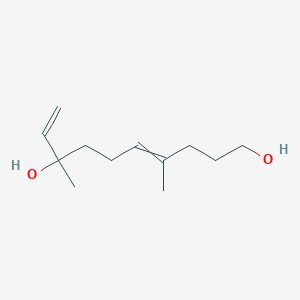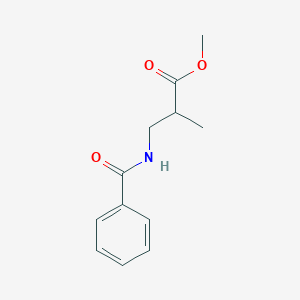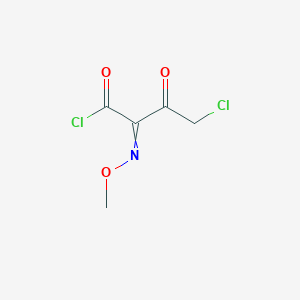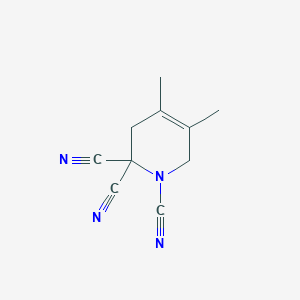![molecular formula C13H20O7 B14308163 Acetic acid;[3-(hydroxymethyl)-2-methoxyphenyl]methanol CAS No. 111635-73-5](/img/structure/B14308163.png)
Acetic acid;[3-(hydroxymethyl)-2-methoxyphenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;[3-(hydroxymethyl)-2-methoxyphenyl]methanol is an organic compound with the molecular formula C₁₃H₁₈O₄ This compound features a benzene ring substituted with a methoxy group, a hydroxymethyl group, and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-methoxybenzaldehyde and acetic anhydride.
Reaction Steps:
Industrial Production Methods
In industrial settings, the synthesis of acetic acid;[3-(hydroxymethyl)-2-methoxyphenyl]methanol may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully chosen to ensure high efficiency and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The acetic acid moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 3-(carboxymethyl)-2-methoxybenzoic acid.
Reduction: 3-(hydroxymethyl)-2-methoxybenzyl alcohol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, acetic acid;[3-(hydroxymethyl)-2-methoxyphenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its structural features enable it to interact with various biological molecules, providing insights into biochemical pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of acetic acid;[3-(hydroxymethyl)-2-methoxyphenyl]methanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl and methoxy groups facilitate binding to active sites, while the acetic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(hydroxymethyl)-2-methoxybenzoic acid: Similar structure but lacks the acetic acid moiety.
2-methoxybenzyl alcohol: Contains the methoxy group and hydroxymethyl group but lacks the acetic acid moiety.
3-methoxybenzaldehyde: Contains the methoxy group but lacks the hydroxymethyl and acetic acid moieties.
Uniqueness
Acetic acid;[3-(hydroxymethyl)-2-methoxyphenyl]methanol is unique due to the presence of all three functional groups: methoxy, hydroxymethyl, and acetic acid. This combination of functional groups provides a versatile platform for chemical modifications and interactions, making it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
111635-73-5 |
|---|---|
Fórmula molecular |
C13H20O7 |
Peso molecular |
288.29 g/mol |
Nombre IUPAC |
acetic acid;[3-(hydroxymethyl)-2-methoxyphenyl]methanol |
InChI |
InChI=1S/C9H12O3.2C2H4O2/c1-12-9-7(5-10)3-2-4-8(9)6-11;2*1-2(3)4/h2-4,10-11H,5-6H2,1H3;2*1H3,(H,3,4) |
Clave InChI |
BAZFMSLJMKXHJC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.COC1=C(C=CC=C1CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


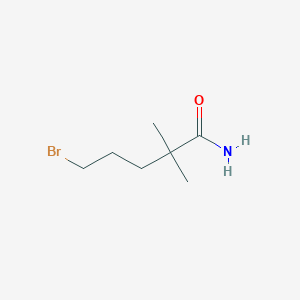
![Ethyl 4-[(1H-pyrazolo[4,3-b]pyridin-7-yl)amino]butanoate](/img/structure/B14308092.png)
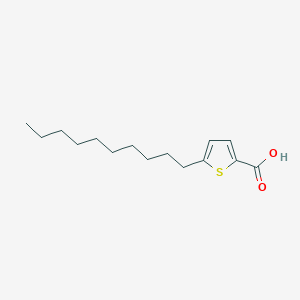
![9-[(2-Ethylhexyl)oxy]-10-hydroxyoctadecanoic acid](/img/structure/B14308101.png)
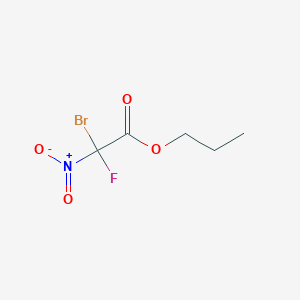
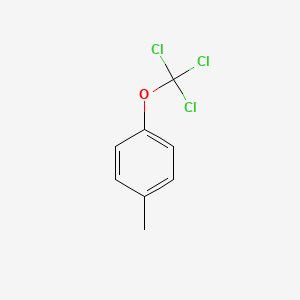
![{[1,1'-Biphenyl]-2,2'-diylbis[methylene(phenylphosphanediyl)]}bis(phenylmethanone)](/img/structure/B14308109.png)
![[2-(Ethoxycarbonyl)-3,6-dihydro-2H-thiopyran-3-yl]acetic acid](/img/structure/B14308112.png)
